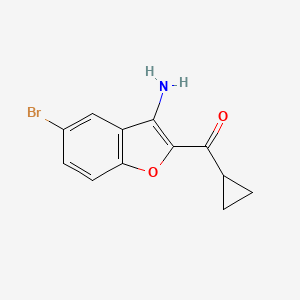![molecular formula C13H14ClN3OS B11519375 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11519375.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 4-chlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE typically involves multiple steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol.
Hydrazination: The ester is then subjected to hydrazination to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the 1,3,4-thiadiazole ring.
Nucleophilic Substitution: The thiadiazole intermediate is then reacted with 2-methylpropanamide under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Pathways: By inhibiting these enzymes, the compound can disrupt metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}-2-METHYLPROPANAMIDE: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-TRIAZOL-2-YL}-2-METHYLPROPANAMIDE: This compound contains a triazole ring and exhibits different biological activities.
The uniqueness of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE lies in its specific combination of the 4-chlorophenyl group and the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClN3OS |
|---|---|
Molecular Weight |
295.79 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-8(2)12(18)15-13-17-16-11(19-13)7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
NPKMHQGOIGPSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Benzene-1,4-diylbis(oxy)]bis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B11519293.png)
![(5E)-1-(2,3-dichlorophenyl)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519299.png)
![(3Z)-3-(2-methoxybenzylidene)-1,5-bis(4-methylphenyl)-4-phenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B11519311.png)
![2-(naphthalen-1-yl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B11519312.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11519329.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11519332.png)


![2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11519338.png)
![(2E)-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11519341.png)

![methyl [(3E)-2-oxo-3-(2-{[3-(2-oxopyrrolidin-1-yl)phenyl]carbonyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11519345.png)
![2-({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11519349.png)
![3,5-dibromo-4-hydroxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11519355.png)
